(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Description

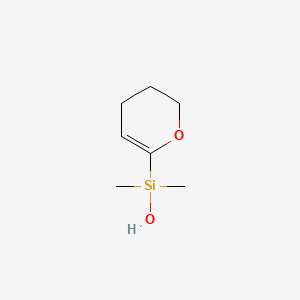

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDNGTLKIVNNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CCCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462568 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304669-35-0 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydro 2h Pyran 6 Yl Dimethylsilanol

Primary Synthetic Routes and Mechanistic Aspects

The preparation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is predominantly achieved through two distinct and reliable synthetic routes. These methods involve either the direct silylation of a dihydropyran precursor via nucleophilic substitution or a more complex approach mediated by a highly reactive organolithium intermediate. Each pathway offers specific advantages regarding reaction conditions and selectivity.

Nucleophilic Substitution of Dihydropyran with Dimethylchlorosilane

A primary and direct method for synthesizing this compound involves the reaction of 3,4-dihydro-2H-pyran with dimethylchlorosilane. This silylation reaction is typically performed under anhydrous conditions to prevent premature hydrolysis of the chlorosilane reagent. The process requires careful control of temperature, starting at 0°C and gradually warming to room temperature to manage the reaction's exothermicity.

Table 1: Typical Parameters for Nucleophilic Substitution Synthesis

| Parameter | Value/Condition |

| Starting Material | 3,4-Dihydro-2H-pyran |

| Silicon Reagent | Dimethylchlorosilane |

| Base Catalyst | Triethylamine |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

| Typical Yield | 70–85% |

In the nucleophilic substitution pathway, a base catalyst, most commonly a tertiary amine like triethylamine, plays a critical role. The reaction between the dihydropyran and dimethylchlorosilane generates hydrochloric acid (HCl) as a byproduct. Triethylamine functions as an acid scavenger, neutralizing the HCl as it is formed. This is crucial because 3,4-dihydro-2H-pyran is sensitive to acid, which can catalyze undesirable side reactions such as polymerization or ring-opening of the pyran structure. By sequestering the acid, the base ensures the integrity of the starting material and the final product, thereby maximizing the yield of the desired silanol (B1196071).

The reaction exhibits high selectivity under controlled, mild conditions. The silylation occurs specifically at the 6-position of the dihydropyran ring. This selectivity is attributed to the electronic nature of the enol ether system within the dihydropyran molecule. The use of anhydrous solvents and an inert atmosphere is essential to prevent the formation of side products, primarily hexamethyldisiloxane, which would result from the hydrolysis of dimethylchlorosilane. By carefully excluding moisture and maintaining a non-acidic environment, the formation of byproducts is kept to a minimum, leading to a cleaner reaction profile and simplifying the subsequent purification process, which is often achieved through distillation or chromatography.

Organolithium-Mediated Approaches

An alternative, multi-step synthetic route involves the use of a potent organolithium intermediate. This method offers a different strategic approach, first generating a highly nucleophilic dihydropyranyl anion, which is then quenched with a suitable silicon electrophile.

The key intermediate, (3,4-Dihydro-2H-pyran-6-yl)lithium, is typically prepared via a halogen-metal exchange reaction. researchgate.net This process starts with a halogenated precursor, such as 6-bromo-3,4-dihydro-2H-pyran. This bromo-derivative is treated with a strong organolithium base, for instance, tert-butyllithium (B1211817), at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (THF). researchgate.net The tert-butyllithium rapidly exchanges the bromine atom for a lithium atom, yielding the desired (3,4-Dihydro-2H-pyran-6-yl)lithium reagent. researchgate.net This intermediate is highly reactive and must be generated and used in situ under a strictly inert atmosphere.

Table 2: Conditions for Organolithium Intermediate Generation

| Parameter | Value/Condition |

| Starting Material | 6-Bromo-3,4-dihydro-2H-pyran |

| Lithiation Reagent | tert-Butyllithium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Low temperature (e.g., -78°C) |

| Atmosphere | Inert (Nitrogen or Argon) |

Once the (3,4-Dihydro-2H-pyran-6-yl)lithium is formed, it serves as a powerful nucleophile. To form the target silanol, this intermediate is "trapped" by reacting it with a silicon electrophile. Hexamethylcyclotrisiloxane (D3) is a suitable trapping agent. The nucleophilic lithiated dihydropyran attacks one of the silicon atoms in the strained three-membered siloxane ring, leading to the ring-opening of the cyclosiloxane. gelest.com This reaction forms a lithium silanolate intermediate. A subsequent aqueous workup step is required to protonate the silanolate, yielding the final this compound product. This method is a hallmark of precision synthesis in organosilicon chemistry. gelest.com

Optimization of Synthetic Parameters

The successful synthesis of this compound is highly dependent on the meticulous optimization of several key parameters. These include the choice of solvent, atmospheric conditions, and precise temperature regulation throughout the reaction sequence.

The selection of an appropriate solvent and the maintenance of a controlled atmosphere are critical for the successful synthesis of organosilicon compounds like this compound. The high reactivity of the organometallic intermediates and the moisture sensitivity of both reactants and products demand rigorous exclusion of water and atmospheric oxygen.

Anhydrous solvents are mandatory to prevent the premature quenching of the highly basic organolithium or Grignard reagents and the hydrolysis of the chlorosilane electrophile. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed because they effectively solvate the magnesium or lithium cations, which can enhance the reactivity of the organometallic species. gelest.comresearchgate.net THF, in particular, is often preferred as it can facilitate faster reaction rates compared to diethyl ether. researchgate.net The reaction must be conducted under an inert atmosphere, typically nitrogen or argon, to prevent the degradation of the reactive intermediates by oxygen and moisture. researchgate.net Failure to maintain these conditions can lead to significantly reduced yields and the formation of impurities, primarily through hydrolysis and oxidation pathways.

Table 1: Influence of Solvent and Atmospheric Conditions on Synthesis

| Parameter | Condition | Rationale | Potential Negative Outcome if Ignored |

| Solvent | Anhydrous THF or Diethyl Ether | Solubilizes reagents, stabilizes organometallic intermediates. | Premature quenching of organolithium/Grignard reagent, hydrolysis of dimethylchlorosilane. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of intermediates with atmospheric O₂ and H₂O. | Formation of oxidized byproducts, low yield of desired silanol. |

| Additives | N/A for this specific step | While some syntheses use additives, this step relies on solvent properties. | N/A |

Precise temperature management is a cornerstone of this synthetic procedure, particularly during the formation of the organometallic intermediate and the subsequent reaction with the electrophile. The initial lithiation or Grignard formation step is highly exothermic and is typically performed at very low temperatures, such as -78 °C (the sublimation point of dry ice). cmu.edu

Maintaining a low temperature is crucial for several reasons:

Stability of Intermediates : Many functionalized organometallic reagents are only stable at low temperatures and will decompose or undergo side reactions if allowed to warm. cmu.edu

Selectivity : Low temperatures enhance the kinetic control of the reaction, favoring the desired reaction pathway over potential side reactions, such as addition to the solvent or isomerization.

Control of Exothermicity : The dropwise addition of reagents at low temperatures allows for safe dissipation of the heat generated during the reaction.

Once the organometallic intermediate is formed, the subsequent addition of dimethylchlorosilane is also carried out at low temperature. After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion.

Table 2: Effect of Temperature on Key Reaction Steps

| Reaction Step | Recommended Temperature | Rationale | Consequences of Deviation |

| Lithiation of Dihydropyran | -78 °C | Ensures stability of the (3,4-Dihydro-2H-pyran-6-yl)lithium intermediate, prevents side reactions. | Decomposition of the organolithium reagent, reduced yield. |

| Addition of Dimethylchlorosilane | -78 °C | Controls the exothermic reaction, minimizes byproduct formation. | Reduced selectivity, potential for over-reaction or degradation. |

| Reaction Completion | Gradual warming to Room Temperature | Ensures the reaction proceeds to completion over several hours. | Incomplete reaction if not allowed to warm sufficiently. |

Research-Scale Preparation and Purity Assessment

On a laboratory scale, this compound is typically prepared in quantities ranging from milligrams to several grams. The procedure involves dissolving 3,4-dihydro-2H-pyran in an anhydrous solvent like THF under an inert atmosphere. The solution is cooled to -78 °C, and an organolithium reagent such as n-butyllithium is added dropwise to generate the lithiated dihydropyran intermediate. Subsequently, a solution of dimethylchlorosilane in the same solvent is added slowly. The reaction is stirred for several hours, gradually warming to room temperature.

The workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. mdpi.com The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic phases are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. mdpi.com The crude product is often purified by column chromatography on silica (B1680970) gel to yield the pure silanol. mdpi.com

Purity assessment is performed using a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the dimethylsilyl group and the protons on the dihydropyran ring.

Infrared (IR) Spectroscopy : IR analysis is used to identify functional groups, particularly the broad O-H stretching band characteristic of the silanol group.

Mass Spectrometry (MS) : Provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.

Strategies for Enhanced Yield and Stability Control

Maximizing the yield and ensuring the stability of the final product requires careful consideration of the inherent chemical properties of both the heterocyclic ring and the silanol functional group.

The dihydropyran ring is susceptible to degradation under certain conditions. Harsh acidic environments or high temperatures can promote isomerization or polymerization, leading to a significant reduction in the yield of the desired product. Therefore, it is essential to employ mild reaction and workup conditions. The use of a neutral or slightly basic aqueous quench, such as saturated ammonium chloride or sodium bicarbonate solution, is preferred over acidic solutions to maintain the integrity of the dihydropyran ring during the isolation process.

The prevention of hydrolysis is paramount throughout the synthesis. Organolithium reagents and chlorosilanes are highly reactive towards water. wikipedia.org All glassware must be rigorously dried, and solvents must be anhydrous. Reagents should be handled using syringe techniques under an inert atmosphere to prevent any contact with air.

Furthermore, the product itself, a silanol, is susceptible to self-condensation, especially in the presence of acid or base catalysts, to form the corresponding disiloxane. While silanols are generally more stable than their alcohol counterparts to some extent, this side reaction can occur during purification or storage, reducing the purity of the final product. soci.org To mitigate this, the purification process should be conducted promptly, and the final product should be stored in a cool, dry environment, preferably under an inert atmosphere.

Reactivity and Transformational Chemistry of 3,4 Dihydro 2h Pyran 6 Yl Dimethylsilanol

Chemical Reactions of the Dimethylsilanol Group

The silicon-hydroxyl (Si-OH) linkage in the dimethylsilanol group is the primary site for several important chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation to Silanols or Siloxanes (e.g., with Hydrogen Peroxide, Potassium Permanganate)

The dimethylsilanol group can undergo oxidation. For instance, the oxidation of siloxanes can lead to the formation of silicon oxides. nih.gov In the context of silane (B1218182) chemistry, oxidation can also lead to the formation of silanols, which can then condense to form siloxanes (Si-O-Si linkages). researchgate.netresearchgate.net While specific studies on the oxidation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with reagents like hydrogen peroxide or potassium permanganate (B83412) are not extensively detailed in the provided search results, the general principle of silanol (B1196071) oxidation and condensation is a fundamental aspect of silicon chemistry. This process is crucial in the synthesis of silicone polymers. researchgate.net

The oxidation process can be influenced by various factors, including the reaction conditions and the presence of catalysts. For example, the photo-oxidation of silane-containing polydimethylsiloxane (B3030410) oils primarily forms hydroperoxides which then convert into silanols. researchgate.net Atmospheric oxidation of volatile methyl siloxanes also predominantly yields silanol products. noaa.gov

Table 1: Oxidation Reactions of the Dimethylsilanol Group

| Reactant | Oxidizing Agent | Major Product(s) | Significance |

|---|---|---|---|

| This compound | Hydrogen Peroxide, Potassium Permanganate | Siloxanes | Formation of Si-O-Si linkages, potential for polymerization. |

| Hydrosilanes | Aerobic Oxidation | Siloxanes | Iterative synthesis of siloxanes. researchgate.net |

| Cyclic Volatile Methyl Siloxanes | Atmospheric Oxidants | Silanols | Environmental degradation pathway. noaa.gov |

Reduction to Silanes (e.g., with Lithium Aluminum Hydride)

The silanol group can be reduced to a silane. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). msu.edugelest.com The reduction of chlorosilanes with lithium aluminum hydride is a versatile method for producing a range of silicon hydrides. gelest.com While many common reducing agents are complex metal hydrides, various silane derivatives themselves can also act as effective reducing agents for certain organic functional groups. msu.eduorganic-chemistry.org Reductions with hydrosilanes are a subset of ionic hydrogenation and often require an auxiliary reagent like a strong acid. wikipedia.org

The general reaction for the reduction of a silanol to a silane involves the replacement of the hydroxyl group with a hydrogen atom, effectively converting the Si-OH bond to a Si-H bond.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of the dimethylsilanol moiety can be replaced by other nucleophiles in a nucleophilic substitution reaction. wikipedia.org In these reactions, an electron-rich species (the nucleophile) attacks the electrophilic silicon atom, leading to the displacement of the hydroxyl group. wikipedia.org Common nucleophiles can include halides or alkoxides. The reactivity in nucleophilic substitution can be influenced by the solvent, with polar solvents potentially altering the potential energy surface of the reaction. nih.gov

These substitution reactions are fundamental in organic chemistry and allow for the introduction of a wide variety of functional groups onto the silicon atom. libretexts.org

Interactions and Reactivity of the Dihydropyran Moiety

Stabilizing Effects of the Pyranyl Ring on Functionalities

The dihydropyran ring is known to act as a protecting group for hydroxyl functionalities, indicating its stabilizing effect. The pyran ring can stabilize an attached hydroxyl group, preventing it from engaging in unwanted side reactions during a synthetic sequence. This stabilizing influence is a key application of dihydropyran in organic synthesis.

Potential for Electrophilic and Cycloaddition Reactions

The double bond within the dihydropyran ring makes it susceptible to electrophilic addition reactions. For instance, hydrochloric and hydrobromic acids can add across the double bond.

Furthermore, dihydropyrans can participate in cycloaddition reactions. acs.orglibretexts.org The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful method for forming six-membered rings and can involve dienes reacting with electron-poor "dienophiles". libretexts.org While dihydropyran itself is not a diene, its double bond can act as a dienophile or participate in other types of cycloadditions. The development of new cycloaddition strategies continues to provide access to complex heterocyclic structures. acs.orgorganic-chemistry.org

Table 2: Reactivity of the Dihydropyran Moiety

| Reaction Type | Description | Example Reactants |

|---|---|---|

| Electrophilic Addition | Addition of electrophiles across the C=C double bond. | HCl, HBr |

| Cycloaddition | Participation of the C=C double bond in ring-forming reactions. | Dienes (in Diels-Alder type reactions) libretexts.org |

| Protecting Group Formation | Reaction with alcohols to form tetrahydropyranyl ethers. | Alcohols (acid-catalyzed) |

Advanced Coupling Reactions

Organosilanols have emerged as valuable nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a less toxic and more stable alternative to other organometallic reagents such as those based on tin or boron. wikipedia.org The vinylsilanol moiety within this compound is poised to participate in such transformations, most notably the Hiyama and Hiyama-Denmark couplings.

While specific literature detailing the cross-coupling of this compound is not extensively documented, its reactivity can be confidently predicted based on studies of structurally similar vinylsilanols and C-glycals. These reactions, broadly categorized as Hiyama couplings, facilitate the formation of carbon-carbon bonds between the vinylsilanol and various organic electrophiles. wikipedia.orgresearchgate.net

The coupling of vinylsilanols with aryl and alkenyl iodides is typically achieved using a palladium catalyst, often in the form of Pd(0) or a precursor that is reduced in situ. A key aspect of this reaction is the activation of the silanol, which can be accomplished under fluoride-mediated (classic Hiyama) or base-mediated (Hiyama-Denmark) conditions. organic-chemistry.org The base-mediated approach is often preferred as it avoids the use of fluoride (B91410), which can be detrimental to sensitive functional groups, such as silyl (B83357) protecting groups, that may be present in complex synthetic intermediates. illinois.edu

The reaction is expected to proceed with high stereo- and regioselectivity, preserving the geometry of the double bond in the dihydropyran ring and forming the new C-C bond at the carbon atom bearing the silyl group. The general scheme for such a transformation is depicted below:

Scheme 1: Predicted Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Iodide.

Given the structural similarity to C-aryl glycals, which are important motifs in medicinal chemistry, the successful coupling of this compound would provide a valuable route to a variety of substituted dihydropyrans. nih.gov These products are of interest in their own right and as intermediates in the synthesis of more complex molecules.

The following interactive table provides representative data for the palladium-catalyzed cross-coupling of a vinylsilanol structurally analogous to the title compound with various aryl iodides, illustrating the expected scope and efficiency of this transformation.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of an Analogous Cyclic Vinylsilanol with Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoanisole | 6-(4-methoxyphenyl)-3,4-dihydro-2H-pyran | 85 |

| 2 | 1-Iodo-4-nitrobenzene | 6-(4-nitrophenyl)-3,4-dihydro-2H-pyran | 78 |

| 3 | 4-Iodobenzonitrile | 4-(3,4-dihydro-2H-pyran-6-yl)benzonitrile | 82 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 6-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-pyran | 75 |

| 5 | 2-Iodotoluene | 6-(o-tolyl)-3,4-dihydro-2H-pyran | 70 |

Note: The data in this table is representative and based on published results for structurally similar cyclic vinylsilanols. Specific experimental results for this compound may vary.

The mechanism of the palladium-catalyzed cross-coupling of organosilanols has been the subject of detailed investigation and is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl iodide) to a Pd(0) species. This step forms a Pd(II) intermediate.

Transmetalation: This is the crucial step where the organic group is transferred from the silicon atom to the palladium center. In the Hiyama-Denmark variant, the silanol is first deprotonated by a base to form a more nucleophilic silanolate. This silanolate then coordinates to the Pd(II) center, forming a palladium silanolate complex. Subsequent transfer of the vinyl group from silicon to palladium occurs, regenerating the base and forming a diorganopalladium(II) complex. The formation of a Pd-O-Si linkage is believed to be key to facilitating this transfer without the need for a pentavalent silicon intermediate. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 1: Generalized Catalytic Cycle for the Palladium-Catalyzed Cross-Coupling of a Vinylsilanol.

The efficiency of each step can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. For vinylsilanols like this compound, the electronic nature of the dihydropyran ring is expected to play a role in the rate of transmetalation.

Hydrophobicity and Chemical Interactions

The molecular structure of this compound, with its combination of a polar silanol group and a less polar dihydropyran ring, results in a molecule with amphiphilic character.

Hydrophobicity is a measure of the tendency of a molecule to repel water. The silanol (Si-OH) group is analogous to the hydroxyl (C-OH) group in alcohols but exhibits some key differences. The Si-O bond is longer and more polar than a C-O bond, and the oxygen atom in a silanol is more basic. researchgate.net These factors contribute to the hydrophilic nature of the silanol moiety.

Conversely, the dihydropyran ring, being composed primarily of carbon and hydrogen atoms, contributes to the hydrophobic character of the molecule. The ether oxygen within the ring introduces a degree of polarity, but its effect is generally considered to be mildly hydrophilic and does not completely offset the hydrophobicity of the hydrocarbon portions of the ring. nih.govresearchgate.net

The silanol group is the primary site for strong intermolecular interactions, particularly hydrogen bonding. researchgate.net Due to the polarity of the O-H bond, the silanol group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). researchgate.netwikipedia.org Silanols are known to be more acidic than their corresponding alcohols, which makes them stronger hydrogen bond donors. researchgate.net This enhanced acidity is a key feature of their chemical behavior.

The ability to form strong hydrogen bonds allows this compound to interact with a variety of molecular targets that possess hydrogen bond acceptor or donor sites, such as the functional groups found in proteins and other biomolecules.

The ether oxygen of the dihydropyran ring can also act as a hydrogen bond acceptor, although these interactions are generally weaker than those involving the silanol group. researchgate.netnih.gov The presence of multiple hydrogen bonding sites within the molecule enhances its potential for specific molecular recognition events.

The table below summarizes the potential hydrogen bonding interactions for this compound.

Table 2: Potential Hydrogen Bonding Interactions

| Functional Group | Role | Potential Partner |

|---|---|---|

| Silanol (-OH) | Donor | H-bond acceptors (e.g., C=O, -O-, -N<) |

| Silanol (-OH) | Acceptor | H-bond donors (e.g., -OH, -NH) |

| Ether (-O-) | Acceptor | H-bond donors (e.g., -OH, -NH) |

These interactions are fundamental to understanding the compound's behavior in various chemical and biological systems, from its solubility and physical properties to its potential role in catalysis and materials science.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Protecting Group in Organic Transformations

The utility of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a protecting group stems from its ability to mask reactive hydroxyl functionalities, preventing them from undergoing unwanted reactions during synthetic sequences. This protective role is crucial in the synthesis of complex molecules where multiple functional groups are present.

Protection of Hydroxyl Functionalities

The primary application of this compound in this context is the protection of hydroxyl groups. The dihydropyran moiety reacts with alcohols in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether. This transformation effectively shields the hydroxyl group from a wide array of reaction conditions.

The dimethylsilanol group within the molecule imparts hydrophobicity and influences the reactivity of the protecting group itself. The pyran ring structure provides stability to the protected hydroxyl group, preventing its participation in unintended side reactions during subsequent synthetic steps. chim.it The resulting THP ethers are known for their stability under various non-acidic conditions, including exposure to organometallic reagents, hydrides, and mild oxidizing agents. sigmaaldrich.com

Table 1: Stability of Tetrahydropyranyl (THP) Ethers Under Various Conditions

| Reagent/Condition | Stability of THP Ether |

| Strong Bases (e.g., NaOH, KOH) | Stable |

| Organometallic Reagents (e.g., Grignard reagents, organolithiums) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable |

| Acidic Conditions (e.g., dilute HCl, TFA) | Cleaved |

This table summarizes the general stability of THP ethers, a protection strategy involving dihydropyran derivatives.

Deprotection, or the removal of the THP group to regenerate the free hydroxyl, is typically achieved under mild acidic conditions, such as treatment with dilute aqueous acid or an acid catalyst in an alcoholic solvent. This orthogonality makes the THP group, and by extension, silyl-dihydropyran derivatives, a strategic choice in multi-step synthesis.

Strategic Use in Multi-Step Synthesis

In the intricate pathways of multi-step synthesis, particularly in the assembly of natural products, the strategic use of protecting groups is paramount. The silyl-dihydropyran functionality offers a reliable method for the temporary deactivation of hydroxyl groups, allowing for chemical modifications at other sites of a complex molecule.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, this compound serves as a valuable intermediate, or building block, for the construction of more complex molecular architectures. The dihydropyran ring is a common structural motif in many biologically active compounds.

Precursor for Pharmaceutical Building Blocks

The dihydropyran scaffold is present in a variety of pharmaceutical agents. mdpi.com For example, derivatives of 3,4-dihydro-2H-pyran are key components in certain antiviral drugs. beilstein-journals.org The synthesis of these drugs often involves the incorporation of a dihydropyran ring, and compounds like this compound can serve as a precursor to these essential heterocyclic fragments. Its structure allows for further chemical modification, enabling the attachment of other pharmacologically important groups. Dihydropyran derivatives have been utilized in the preparation of cyclic components of macrocyclic antibiotics and as precursors in the synthesis of C-glycosides. beilstein-journals.orgnih.gov

Utility in Agrochemical Compound Synthesis

The synthesis of modern agrochemicals, such as certain herbicides and fungicides, also leverages heterocyclic chemistry. researchgate.net 3,4-Dihydro-2H-pyran is recognized as an important building block in the synthesis of various agrochemical compounds. google.com The unique reactivity of the dihydropyran ring in this compound makes it a useful starting material for creating more complex heterocyclic systems that form the core of some active ingredients in crop protection products.

Contributions to Specialty Polymer and Material Development

The incorporation of silicon-containing moieties into polymer backbones can lead to materials with enhanced properties. wiley-vch.de Organosilicon polymers are known for their thermal stability, oxidative resistance, and unique mechanical properties. wiley-vch.de

This compound, with its reactive silanol (B1196071) group and a polymerizable dihydropyran unit, is a candidate for the development of specialty organosilicon polymers. The silanol functionality can undergo condensation reactions to form siloxane (Si-O-Si) linkages, a key structural feature of silicone polymers. This process can lead to the formation of polymers with a hybrid organic-inorganic backbone.

The presence of the dihydropyran ring offers further opportunities for polymerization or post-polymerization modification. The development of such specialty polymers can lead to materials with improved thermal stability and resistance to oxidation, which are desirable properties for high-performance applications in electronics, aerospace, and coatings. wiley-vch.de

Enabling Unique Material Properties (e.g., Thermal Stability, Oxidation Resistance)

The incorporation of this compound into polymer structures is a strategy to enhance the thermal stability and oxidation resistance of the resulting materials. Organosilicon compounds, in general, are known for their high bond energy of the silicon-oxygen backbone, which imparts greater thermal stability compared to conventional carbon-based polymers. The dihydropyran moiety in this compound can be polymerized or copolymerized through various mechanisms, including ring-opening polymerization or radical polymerization of the double bond.

Subsequent incorporation of the dimethylsilanol group allows for the formation of siloxane linkages (Si-O-Si) upon condensation. These siloxane bonds are significantly more stable at elevated temperatures than typical carbon-carbon bonds found in many polymers. The resulting hybrid organic-inorganic polymers exhibit improved resistance to thermal degradation.

Furthermore, the silicon present in the polymer matrix can contribute to enhanced oxidation resistance. Upon exposure to oxidative environments at high temperatures, the silicon atoms can form a passive, protective layer of silica (B1680970) (silicon dioxide) on the material's surface. This silica layer acts as a barrier, preventing further oxidation of the underlying polymer and thereby extending the material's service life in harsh conditions. While specific quantitative data for polymers derived solely from this compound is not extensively documented in publicly available literature, the principles of organosilicon chemistry strongly suggest these enhanced properties.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Typical Dissociation Energy (kJ/mol) |

| C-C | 346 |

| C-O | 358 |

| Si-O | 452 |

| Si-C | 318 |

This table illustrates the higher bond energy of the Si-O bond, which is a key contributor to the thermal stability of silicone-based materials.

Development of Hybrid Materials and Surface Functionalization

The bifunctional nature of this compound, possessing both a reactive organic dihydropyran ring and an inorganic silanol group, makes it a versatile building block for the creation of hybrid materials and for the functionalization of surfaces.

Silatranes are a class of tricyclic organosilicon compounds known for their unique cage-like structure and interesting biological activities. The design of hybrid molecules that combine the dihydropyran functionality with a silatrane (B128906) cage could lead to novel materials with a combination of properties from both moieties.

The synthesis of a silatranyl-dihydropyran hybrid could potentially be achieved by reacting this compound with a suitable trialkanolamine. The silanol group would react with the alkanolamine to form the characteristic silatrane cage, while the dihydropyran ring would remain available for further chemical modifications or polymerization. Such hybrid molecules could find applications in areas like drug delivery, where the silatrane part might confer specific biological activity, and the dihydropyran part could be used for grafting onto a larger polymer backbone. While the specific synthesis of a silatranyl-dihydropyran hybrid from this compound is not explicitly detailed in available literature, the general synthetic routes to silatranes from silanols are well-established. researchgate.net

The dimethylsilanol group in this compound can be readily used for the surface modification of materials rich in hydroxyl groups, such as glass and silica. uah.edunih.gov The silanol group can form strong covalent bonds (siloxane bridges, Si-O-Si) with the silanol groups present on the glass surface. uah.edu This process, known as silanization, results in the grafting of the (3,4-Dihydro-2H-pyran-6-yl)dimethyl moiety onto the surface.

This surface modification can significantly alter the properties of the glass. The organic dihydropyran group, being less polar than the glass surface, can impart a degree of hydrophobicity. More importantly, the dihydropyran ring provides a reactive handle on the surface that can be used for further functionalization. For example, the double bond in the dihydropyran ring can undergo various chemical reactions, allowing for the attachment of other molecules, polymers, or biomolecules to the glass surface. This makes it a useful strategy in the development of functionalized surfaces for applications in chromatography, sensors, and biocompatible materials. nih.gov

Table 2: Potential Steps in Glass Surface Modification

| Step | Description | Purpose |

| 1. Surface Activation | Treatment of the glass surface with an acid or plasma. | To generate a high density of surface silanol (Si-OH) groups. |

| 2. Silanization | Reaction of the activated surface with this compound. | To covalently attach the dihydropyran-functionalized silane (B1218182) to the surface. |

| 3. Post-Modification | Further chemical reaction involving the dihydropyran ring. | To introduce additional functionalities onto the surface. |

Exploration in Catalysis Research

The potential application of this compound in catalysis research is an area of growing interest, although specific examples are still emerging. The dihydropyran moiety is a known structural motif in certain ligands used in asymmetric catalysis. By immobilizing a catalyst containing a dihydropyran-based ligand onto a solid support via the silanol group, it may be possible to develop heterogeneous catalysts. These catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, which are key principles of green chemistry.

Furthermore, the silanol group itself can exhibit catalytic activity in certain organic reactions, acting as a weak Brønsted acid or through hydrogen bonding interactions. The presence of the nearby dihydropyran ring could potentially modulate the acidity and catalytic activity of the silanol group. Research in the field of organocatalysis has shown that even subtle changes in the structure of a catalyst can have a significant impact on its performance. While direct catalytic applications of this compound are not yet widely reported, its structure suggests it could be a promising candidate for the development of new catalytic systems. ajchem-a.com

Computational, Mechanistic, and Spectroscopic Investigations

Theoretical Studies on Molecular Structure, Conformation, and Reactivity.nih.gov

Theoretical studies, particularly those employing quantum chemical methods, are essential for understanding the intrinsic properties of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol at a molecular level. These computational approaches provide insights into the molecule's geometry, stability, and electronic characteristics, which govern its reactivity.

While specific DFT studies on this compound are not extensively detailed in the public domain, the application of this methodology to analogous pyran and silane (B1218182) structures is well-documented. mdpi.comresearchgate.net DFT methods, such as those combining the B3LYP exchange-correlation functional with basis sets like 6-31G(d,p) or 6-311G**, are powerful tools for these investigations. nih.govmdpi.com

For similar heterocyclic systems, DFT calculations are routinely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles.

Calculate Vibrational Frequencies: Predict infrared (IR) and Raman spectra to compare with experimental data, confirming the structure and identifying characteristic functional groups. mdpi.com

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites that are key to predicting intermolecular interactions. mdpi.com

The stability and reactivity of this compound can be quantified through various molecular descriptors, many of which are derived from DFT calculations. nih.gov These descriptors provide a framework for understanding the molecule's behavior in chemical reactions.

Key electronic descriptors include:

Chemical Hardness (η) and Softness (S): These properties describe the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap typically corresponds to high hardness and low reactivity. nih.gov

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Standardized Identifiers: Computational chemistry also relies on standardized notations like the Simplified Molecular Input Line Entry System (SMILES), CSi(C1=CCCCO1)O, and the International Chemical Identifier (InChI) key, ZMDNGTLKIVNNCF-UHFFFAOYSA-N, which provide unambiguous representations of the molecular structure for database and software applications.

These theoretical parameters are invaluable for predicting how this compound will interact with other reagents and for designing synthetic pathways.

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which this compound is formed and transformed is critical for its synthesis and application.

The formation of this compound can be achieved through a targeted synthetic route involving the functionalization of the dihydropyran ring. A common mechanistic approach involves the initial generation of a carbanion on the dihydropyran ring, followed by quenching with a silicon electrophile.

The proposed pathway includes the following steps:

Lithiation: A 3,4-dihydro-2H-pyran derivative is treated with a strong organolithium base, such as n-butyllithium. This step deprotonates the ring, often at a specific position, to form a lithiated intermediate, for instance, (3,4-Dihydro-2H-pyran-6-yl)lithium. This process is typically conducted under anhydrous conditions and at very low temperatures (e.g., -78°C) to prevent side reactions.

Silylation: The highly reactive lithiated intermediate is then treated with an electrophilic silicon compound, such as chlorodimethylsilane (B94632) (ClSi(CH₃)₂H). The nucleophilic carbon of the dihydropyran ring attacks the silicon atom, displacing the chloride leaving group.

Hydrolysis: The resulting silyl-substituted dihydropyran may then be hydrolyzed during the reaction workup to form the final dimethylsilanol product. This step replaces the silicon-halogen or other reactive bond with a hydroxyl (-OH) group.

This sequence provides a controlled method for introducing the dimethylsilanol moiety onto the dihydropyran scaffold.

While the specific thermal decomposition of this compound is not widely studied, extensive computational research on the thermal decomposition of related dihydropyran analogues provides significant mechanistic insights. mdpi.com Studies on 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives reveal that these compounds typically decompose via a retro-Diels-Alder reaction. mdpi.com

This process is characterized by a homogeneous, unimolecular, and concerted mechanism that proceeds through a six-membered cyclic transition state. mdpi.com In this mechanism, electron movement within the ring leads to the simultaneous breaking of C-C and C-O bonds and the formation of new double bonds. For example, the decomposition of 3,6-dihydro-2H-pyran yields formaldehyde (B43269) and 1,3-butadiene. mdpi.com

Computational studies using DFT at the PBE0/6-311+G(d,p) level of theory have been used to calculate the kinetic and thermodynamic parameters for these reactions. Research shows that the presence of substituent groups, such as methyl groups, can lower the activation free energy (ΔG≠), thereby favoring thermal decomposition. mdpi.com

| Compound | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) | Activation Enthalpy (ΔH≠) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | 209 | 212 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 203 | 206 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 198 | 202 |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework. ¹H NMR would reveal the chemical shifts, integration, and coupling patterns of the protons on the dihydropyran ring and the methyl groups attached to the silicon atom. ¹³C NMR would identify all unique carbon environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would be expected for the O-H stretch of the silanol (B1196071) group, C-H stretches of the aliphatic and vinylic portions of the ring, the C=C double bond stretch, and the prominent C-O and Si-O bond vibrations.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecular weight of this compound is 158.27 g/mol .

X-ray Crystallography: For solid samples that can be grown into suitable single crystals, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, angles, and stereochemistry.

In research on related dihydropyran derivatives, these techniques are used in concert to confirm the identity, purity, and detailed structural features of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra would provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the various nuclei.

While specific, experimentally-derived NMR data for this compound is not widely available in published literature, a theoretical analysis based on the known chemical shifts of related structures, such as 3,4-dihydro-2H-pyran and various dimethylsilanol derivatives, allows for the prediction of its spectral characteristics.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the dihydropyran ring and the methyl groups attached to the silicon atom. The vinyl proton on the dihydropyran ring is expected to appear in the downfield region, characteristic of protons attached to sp²-hybridized carbons. The methylene (B1212753) protons of the pyran ring would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methyl protons on the silicon atom would likely appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | 0.1 - 0.3 |

| C4-H₂ | 1.8 - 2.0 |

| C3-H₂ | 2.1 - 2.3 |

| C2-H₂ | 3.8 - 4.0 |

| C5-H | 4.7 - 4.9 |

| Si-OH | Variable |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would complement the proton NMR data, with signals corresponding to each unique carbon atom in the molecule. The olefinic carbons of the dihydropyran ring are expected to resonate at lower field compared to the saturated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | -2.0 - 0.0 |

| C4 | 20 - 25 |

| C3 | 25 - 30 |

| C2 | 65 - 70 |

| C5 | 95 - 100 |

| C6 | 150 - 155 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mechanistic insights into reactions involving this compound, such as its formation via the silylation of 3,4-dihydro-2H-pyran or its use as a protecting group, can be further illuminated by in-situ NMR studies. These experiments can help in identifying reaction intermediates and understanding the kinetics and stereochemical outcomes of these transformations.

Other Relevant Spectroscopic Techniques in Research Contexts

In addition to NMR spectroscopy, other spectroscopic methods are crucial for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the silanol group. The C=C stretching vibration of the dihydropyran ring would likely appear around 1650-1680 cm⁻¹. The C-O-C stretching of the pyran ring and the Si-C and Si-O stretching vibrations would also be present in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Silanol) | 3200 - 3600 (broad) |

| C-H (sp³) | 2850 - 3000 |

| C=C (Olefin) | 1650 - 1680 |

| C-O (Ether) | 1050 - 1150 |

| Si-C | 1250 - 1270 |

| Si-O | 800 - 1000 |

Mass Spectrometry (MS):

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (158.27 g/mol ). Common fragmentation pathways could involve the loss of a methyl group ([M-15]⁺) or the hydroxyl group ([M-17]⁺), as well as cleavage of the dihydropyran ring.

Computational Studies:

While specific computational studies on this compound are not readily found, computational chemistry offers powerful tools to complement experimental data. Density Functional Theory (DFT) calculations could be employed to predict NMR chemical shifts, vibrational frequencies, and to model reaction mechanisms, such as the silyl-Prins cyclization which is used to synthesize related dihydropyran structures. Such studies can provide deeper insights into the electronic structure, stability, and reactivity of the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, and what are the critical reaction parameters?

- Methodology : A common approach involves lithiation of 3,4-dihydro-2H-pyran derivatives followed by reaction with chlorodimethylsilane. For example, (3,4-Dihydro-2H-pyran-6-yl)lithium can be synthesized via transmetallation and subsequently treated with chlorodimethylsilane to yield the silanol derivative . Key parameters include temperature control (−78°C for lithiation) and anhydrous conditions to prevent hydrolysis.

- Practical Note : The compound is commercially available in research quantities (250 mg to 5 g), facilitating small-scale exploratory studies .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodology :

- NMR : H and C NMR to confirm the pyran ring structure and silicon-bound methyl groups. The deshielded protons adjacent to the silanol group may appear at δ 1.2–1.5 ppm .

- FTIR : A broad O–H stretch (~3200–3600 cm) confirms the silanol moiety, while Si–C stretches appear near 1250 cm .

- Mass Spectrometry : ESI-MS or EI-MS can validate the molecular ion peak at m/z 158.27 (CHOSi) .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use inert atmospheres (N/Ar) to avoid moisture-induced hydrolysis. Personal protective equipment (PPE) including gloves and goggles is mandatory due to potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C. Incompatible with strong acids and heavy metals, which may catalyze decomposition .

Advanced Research Questions

Q. How does the silicon moiety influence reactivity compared to carbon analogs in cross-coupling reactions?

- Methodology : The Si–O bond in silanols enables unique reactivity, such as acting as a directing group in C–H functionalization. Comparative studies with carbon-based alcohols (e.g., cyclohexanol derivatives) reveal slower kinetics but higher regioselectivity due to steric and electronic effects of the dimethylsilanol group .

- Case Study : In Zweifel olefination, silicon-stabilized intermediates enhance selectivity for trans-alkene formation versus carbocation rearrangements in carbon analogs .

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

- Analysis : Conflicting data may arise from differences in solvent systems (aqueous vs. organic). Experimental validation:

- Acidic Conditions (pH < 3) : Rapid hydrolysis to dimethylsiloxane and pyran derivatives.

- Neutral/Basic Conditions (pH 7–12) : Stability improves, but prolonged exposure leads to slow siloxane polymerization .

Q. What computational methods predict the compound’s behavior in novel catalytic cycles?

- Methodology :

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to assess bond dissociation energies (Si–O: ~452 kJ/mol) and transition states for hydrolysis .

- MD Simulations : Model solvation effects in THF/water mixtures to predict aggregation tendencies .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.